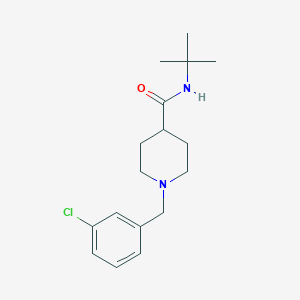
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been extensively studied due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is not fully understood. It is believed to act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and glutamate systems. The compound has been shown to increase the levels of dopamine and glutamate in the brain, which can have beneficial effects on cognitive function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine and glutamate in the brain, which can improve cognitive function and behavior. The compound has also been shown to have antioxidant and anti-inflammatory effects, which can protect against neuronal damage and inflammation in the brain.
実験室実験の利点と制限
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield and purity. The compound has been extensively studied and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. The compound is not very water-soluble, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Another direction is to study the long-term effects of the compound in animal models of disease. Additionally, the compound could be modified to improve its water solubility and increase its half-life, which would make it more useful in lab experiments.
Conclusion:
This compound is a piperidine-based compound that has shown promising results in scientific research. It has potential therapeutic applications in various diseases and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study that could lead to new discoveries and potential therapies.
合成法
The synthesis of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 3-chlorobenzylamine with tert-butyl isocyanide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield. The synthesis method has been optimized to obtain high purity and yield of the product.
科学的研究の応用
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has shown promising results in scientific research. It has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
N-tert-butyl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-7-9-20(10-8-14)12-13-5-4-6-15(18)11-13/h4-6,11,14H,7-10,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKTKGXBZDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
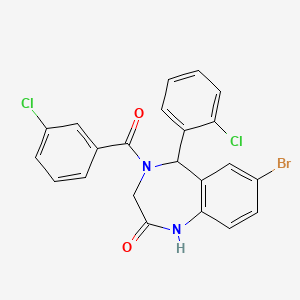
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)

![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5070256.png)
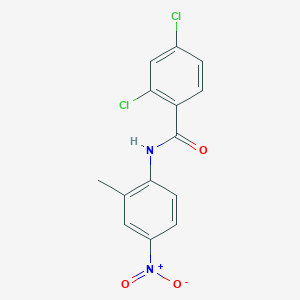
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
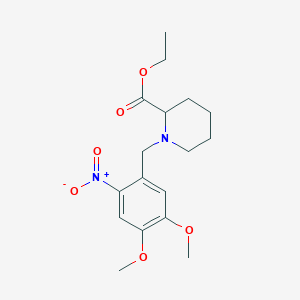
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
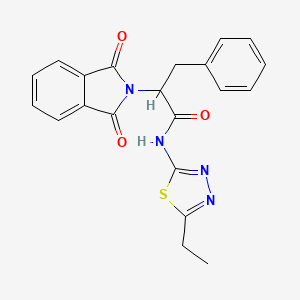
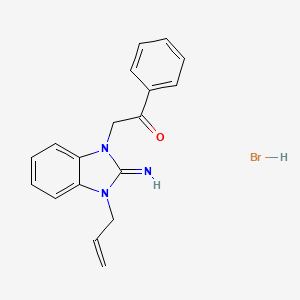
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
